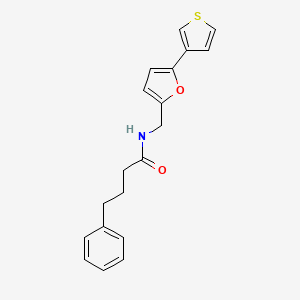

4-Phenyl-N-((5-(Thiophen-3-yl)furan-2-yl)methyl)butanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiophene rings in its structure contributes to its unique chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Materials Science: The presence of furan and thiophene rings contributes to its potential use in organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: The compound can be used in studies investigating the interactions between heterocyclic compounds and biological systems.

Wirkmechanismus

Thiophene derivatives

Thiophene is a five-membered ring compound with one sulfur atom. Thiophene derivatives have been studied for their potential biological activities. They are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Furan derivatives

Furan is a five-membered ring compound with one oxygen atom. Furan derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Biochemische Analyse

Biochemical Properties

4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The interactions between 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide and these biomolecules are typically mediated through binding to active sites or allosteric sites, altering the enzyme’s conformation and activity .

Cellular Effects

The effects of 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways such as MAPK or PI3K/Akt, leading to changes in cell proliferation, apoptosis, or differentiation. Additionally, 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Coupling of Furan and Thiophene Rings: The furan and thiophene rings are then coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts and appropriate boronic acids.

Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the intermediate with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Reduction: Reduction reactions can target the carbonyl group in the amide bond, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Sulfoxides and furans with additional oxygen functionalities.

Reduction: Amines and reduced amide derivatives.

Substitution: Various substituted phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide: Similar structure but with a different position of the thiophene ring.

4-phenyl-N-((5-(thiophen-3-yl)furan-3-yl)methyl)butanamide: Similar structure but with a different position of the furan ring.

Uniqueness

4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide is unique due to the specific positioning of the thiophene and furan rings, which can influence its reactivity and interactions with biological targets .

Biologische Aktivität

4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide is a complex organic compound characterized by its unique combination of aromatic and heterocyclic structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include enzyme modulation and cellular signaling pathway interactions. The following sections explore its biological activity, including biochemical properties, cellular effects, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a thiophene ring, contributing to its distinctive chemical reactivity. Its IUPAC name is 4-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide, with the molecular formula C19H19NO2S and a molecular weight of 325.43 g/mol .

Enzyme Interactions

4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide has been shown to interact with various enzymes, potentially acting as an inhibitor or activator. These interactions typically occur through binding at active or allosteric sites, leading to conformational changes that affect enzyme activity. For instance, it may influence enzymes involved in metabolic pathways, thereby altering metabolic rates and cellular functions.

Cellular Effects

The compound significantly impacts cell signaling pathways, including:

- MAPK Pathway : This pathway is crucial for cell proliferation and differentiation.

- PI3K/Akt Pathway : Involved in cell survival and metabolism.

Studies indicate that the compound can modulate these pathways, affecting gene expression related to metabolic processes and influencing cellular outcomes such as apoptosis and differentiation.

Case Studies

- TRPV4 Modulation : Research indicates that derivatives of this compound exhibit activity as TRPV4 antagonists. In vitro studies evaluated the effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The results showed that several derivatives did not cause significant cytotoxic effects at concentrations up to 25 µM, indicating potential therapeutic applications without substantial toxicity .

- Structure-Activity Relationship (SAR) : A study on related compounds demonstrated that structural modifications significantly influence biological activity. For example, bulky electron-rich groups at specific positions on the phenyl ring enhanced TRPV4 modulation efficacy. This suggests that careful design of derivatives can optimize their biological activity .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide | Furan and thiophene rings | TRPV4 antagonist |

| 4-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide | Similar structure with positional variation | Variable activity |

| 4-phenyl-N-((5-(thiophen-3-yl)furan-3-yl)methyl)butanamide | Similar structure with positional variation | Variable activity |

This table highlights how variations in the structure of similar compounds can lead to different biological activities.

Eigenschaften

IUPAC Name |

4-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c21-19(8-4-7-15-5-2-1-3-6-15)20-13-17-9-10-18(22-17)16-11-12-23-14-16/h1-3,5-6,9-12,14H,4,7-8,13H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORVTBSEHRFKLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.